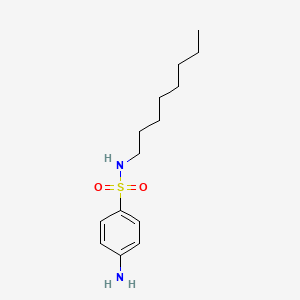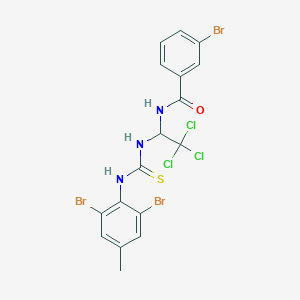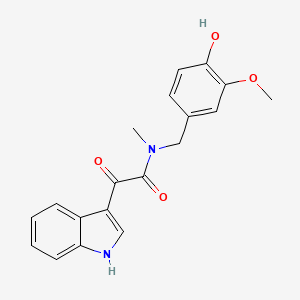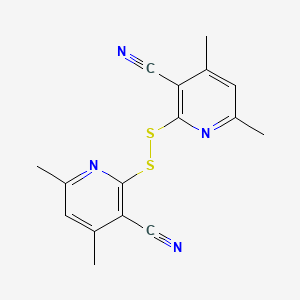
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(4-phénoxyphényl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acétamide est un composé organique synthétique appartenant à la famille des quinazolinones. Ces composés sont connus pour leurs diverses activités biologiques et sont souvent étudiés pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(4-phénoxyphényl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acétamide implique généralement les étapes suivantes :
Formation du noyau quinazolinone : Ceci peut être réalisé par cyclisation de précurseurs appropriés en milieu acide ou basique.
Chloration : L'introduction d'atomes de chlore aux positions 6 et 8 peut être réalisée à l'aide d'agents chlorants tels que le chlorure de thionyle ou le pentachlorure de phosphore.
Formation d'acétamide : Le groupe acétamide peut être introduit par des réactions d'acylation en utilisant l'anhydride acétique ou le chlorure d'acétyle.
Substitution par un phénoxyphényle : La dernière étape implique la substitution du groupe phénoxyphényle, qui peut être réalisée par des réactions de substitution aromatique nucléophile.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l'optimisation des voies de synthèse ci-dessus afin de garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de catalyseurs, de conditions de réaction contrôlées et de techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe phénoxyphényle.
Réduction : Les réactions de réduction pourraient cibler le noyau quinazolinone ou le groupe acétamide.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, en particulier aux positions substituées par le chlore.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des réactifs tels que l'hydrure de sodium ou le carbonate de potassium peuvent faciliter les réactions de substitution.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation pourrait donner des dérivés de quinazolinone avec des groupes hydroxyle ou carbonyle, tandis que la réduction pourrait produire des dérivés amine ou alcool.
4. Applications de la recherche scientifique
Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteurs.
Médecine : Enquêté pour son potentiel thérapeutique dans le traitement de maladies telles que le cancer ou les affections inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme précurseur dans la fabrication chimique.
5. Mécanisme d'action
Le mécanisme d'action du N-(4-phénoxyphényl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acétamide dépendrait de sa cible biologique spécifique. En général, les composés de cette classe peuvent agir par :
Inhibition d'enzymes : Liaison au site actif des enzymes et prévention de leur activité.
Modulation de récepteurs : Interaction avec les récepteurs cellulaires pour modifier les voies de transduction du signal.
Interférence avec l'ADN/ARN : Liaison aux acides nucléiques et affectation de leur fonction.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide would depend on its specific biological target. Generally, compounds in this class may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.
Comparaison Avec Des Composés Similaires
Composés similaires
N-phényl-2-(4-oxoquinazolin-3(4H)-yl)acétamide : N'a pas les substitutions dichloro et phénoxyphényle.
N-(4-méthoxyphényl)-2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acétamide : A un groupe méthoxy au lieu d'un groupe phénoxy.
Unicité
Le N-(4-phénoxyphényl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acétamide est unique en raison de la présence à la fois de groupes dichloro et phénoxyphényle, ce qui peut améliorer son activité biologique et sa spécificité par rapport à des composés similaires.
Propriétés
Numéro CAS |
618444-18-1 |
|---|---|
Formule moléculaire |
C22H15Cl2N3O3 |
Poids moléculaire |
440.3 g/mol |
Nom IUPAC |
2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C22H15Cl2N3O3/c23-14-10-18-21(19(24)11-14)25-13-27(22(18)29)12-20(28)26-15-6-8-17(9-7-15)30-16-4-2-1-3-5-16/h1-11,13H,12H2,(H,26,28) |
Clé InChI |
WXKAMHCTKMWSCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)C=C(C=C4Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008555.png)
![N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12008557.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2,5-pyrrolidinedione](/img/structure/B12008572.png)

![1H-Benzimidazole, 2-[5-chloro-2-(2-methoxyethoxy)phenyl]-](/img/structure/B12008586.png)
![2,4-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12008587.png)
![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12008599.png)
![5-(4-Tert-butylphenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008619.png)
![2-{[5-[(2,4-Dichlorophenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B12008633.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008640.png)
![[3-benzoyloxy-4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12008644.png)

